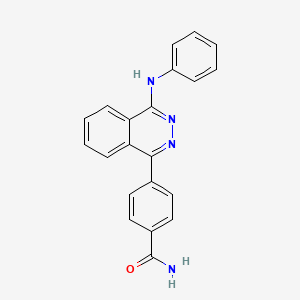

4-(4-anilino-1-phthalazinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

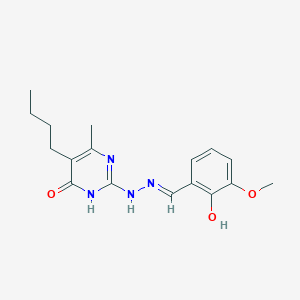

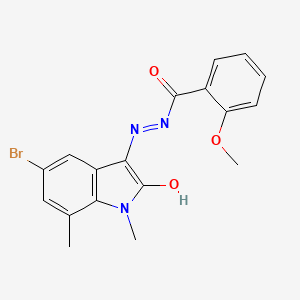

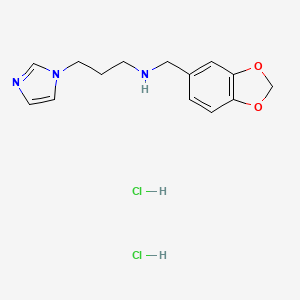

“4-(4-anilino-1-phthalazinyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H-NMR, elemental analysis, and MS .

Applications De Recherche Scientifique

- Benzamides, including 4-(4-anilino-1-phthalazinyl)benzamide, exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions .

- In vitro studies have investigated the antibacterial properties of benzamide derivatives. 4-(4-anilino-1-phthalazinyl)benzamide was tested against gram-positive and gram-negative bacteria .

- Quinazolinone derivatives, including benzamides, have been explored for their α-glucosidase inhibitory activity .

- Molecular docking studies revealed interactions between 4-(4-anilino-1-phthalazinyl)benzamide and the EGFR tyrosine kinase domain .

Antioxidant Properties

Antibacterial Activity

α-Glucosidase Inhibition

Epidermal Growth Factor Receptor (EGFR) Interaction

Drug Discovery and Medicinal Chemistry

Industrial Applications

Mécanisme D'action

Target of Action

It is known that phthalazine derivatives have been widely applied as therapeutic agents due to their anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties .

Mode of Action

It is suggested that the efficacy of each chemical system is determined by the nature of the functionalization next to the aryl moiety, which suggests that different mechanisms of action are involved for each chemical system .

Biochemical Pathways

It is known that phthalazine derivatives have demonstrated attractive antileishmanial profiles against amastigote forms of the leishmania braziliensis parasite .

Result of Action

The analogues 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine showed higher activity than a cisplatin control when tested in vitro against two different cancer cell lines using the microculture tetrazolium method (MTT) method .

Safety and Hazards

Orientations Futures

Naphthoquinone derivatives, which are structurally similar to “4-(4-anilino-1-phthalazinyl)benzamide”, have been suggested for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Another study suggested that the 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone could interact with the epidermal growth factor receptor (EGFR) tyrosine .

Propriétés

IUPAC Name |

4-(4-anilinophthalazin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c22-20(26)15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)21(25-24-19)23-16-6-2-1-3-7-16/h1-13H,(H2,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCHCNYAJPREEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Phenylamino)phthalazin-1-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972844.png)

![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)

![4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)

![1-{[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B5972879.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5972884.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5972898.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5972935.png)

![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)

![2-[4-methyl-6-(4-{[(5-methyl-1H-pyrazol-3-yl)methyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B5972944.png)

![3-[(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-1-indanone](/img/structure/B5972952.png)